

Spectroscopic Profile of Ethyl 3-bromopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-bromopropanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for pure **Ethyl 3-bromopropanoate** (CAS No: 539-74-2), a valuable reagent in organic synthesis. The document presents ^1H NMR, ^{13}C NMR, and IR spectroscopic data in a clear, tabular format, alongside detailed experimental protocols for data acquisition. Visualizations of the molecular structure with NMR correlations and a general experimental workflow are included to facilitate understanding.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 3-bromopropanoate**.

^1H NMR Data

Solvent: CDCl_3 Frequency: 90 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
1.286	t	$-\text{CH}_3$
2.92	t	$-\text{CH}_2\text{-Br}$
3.58	t	$-\text{CO-CH}_2\text{-}$
4.192	q	$-\text{O-CH}_2\text{-}$

Table 1: ^1H NMR spectroscopic data for **Ethyl 3-bromopropanoate**.[\[1\]](#)

^{13}C NMR Data

Solvent: CDCl_3

Chemical Shift (δ) ppm	Assignment
14.1	$-\text{CH}_3$
27.2	$-\text{CH}_2-\text{Br}$
39.7	$-\text{CO}-\text{CH}_2-$
61.2	$-\text{O}-\text{CH}_2-$
169.8	$\text{C}=\text{O}$

Table 2: ^{13}C NMR spectroscopic data for **Ethyl 3-bromopropanoate**.

IR Data

Technique: Neat (thin film)

Wavenumber (cm^{-1})	Intensity	Assignment
2982	Strong	C-H stretch (alkane)
1738	Strong	$\text{C}=\text{O}$ stretch (ester)
1178	Strong	C-O stretch (ester)
654	Medium	C-Br stretch

Table 3: Infrared (IR) spectroscopic data for **Ethyl 3-bromopropanoate**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Ethyl 3-bromopropanoate** was prepared by dissolving approximately 10-20 mg of the pure compound in about 0.7 mL of deuterated chloroform (CDCl_3). The solution was then transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: 90 MHz NMR Spectrometer.
 - Solvent: CDCl_3 .
 - Procedure: The spectrum was acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Spectroscopy:
 - Instrument: NMR Spectrometer.
 - Solvent: CDCl_3 .
 - Procedure: The spectrum was acquired with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 ($\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

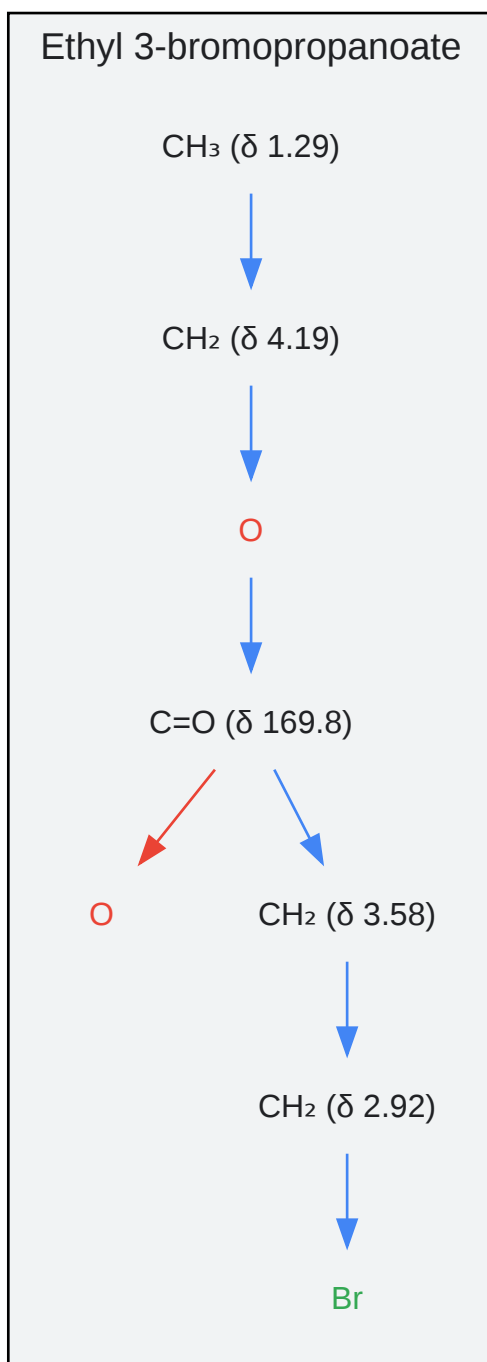
- Sample Preparation: A drop of pure **Ethyl 3-bromopropanoate** (neat liquid) was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
 - Technique: Transmission.

- Procedure: A background spectrum of the clean plates was recorded first. The spectrum of the sample was then recorded, and the background was automatically subtracted. The spectral data is reported in wavenumbers (cm^{-1}).

Visualizations

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of **Ethyl 3-bromopropanoate** and highlights the correlations between the protons and carbons as determined by NMR spectroscopy.

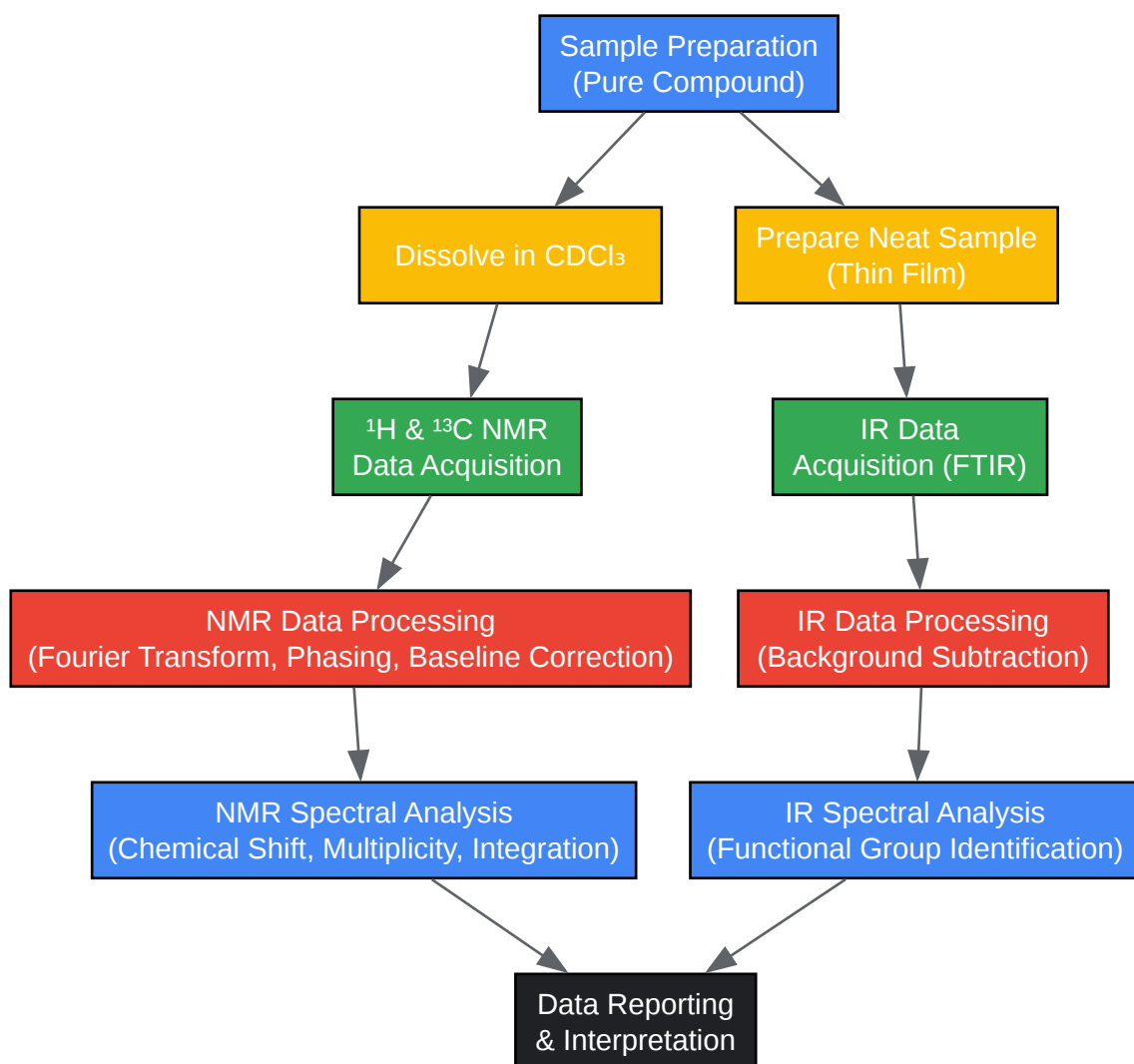


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Ethyl 3-bromopropanoate Structure and NMR Shifts

Spectroscopic Analysis Workflow

This diagram outlines the typical workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-bromopropanoate**.



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General Workflow for Spectroscopic Analysis

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References

- 1. Ethyl 3-bromopropionate | C₅H₉BrO₂ | CID 68320 - PubChem
[pubchem.ncbi.nlm.nih.gov]

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Phone: (601) 213-4426
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